molecular formula C16H13ClN2OS B2895201 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide CAS No. 912758-74-8

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

Cat. No.: B2895201
CAS No.: 912758-74-8
M. Wt: 316.8
InChI Key: JWLYPPAMEOPXEC-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a benzamide derivative featuring a benzothiazole core substituted with chloro and methyl groups at positions 7 and 4, respectively, and a 4-methylbenzamide moiety attached to the thiazole nitrogen. Benzothiazole derivatives are pharmacologically significant due to their antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-9-3-6-11(7-4-9)15(20)19-16-18-13-10(2)5-8-12(17)14(13)21-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLYPPAMEOPXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Targets

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide (molecular formula: C₁₇H₁₄ClN₂OS) features a 7-chloro-4-methylbenzothiazole core linked via an amide bond to a 4-methylbenzoyl group. The chlorine and methyl substituents on the benzothiazole ring enhance electrophilicity, facilitating nucleophilic acylation reactions. The 4-methylbenzamide moiety contributes to steric and electronic modulation, influencing solubility and crystallinity.

Classical Acylation Methods

Schotten-Baumann Reaction

The most widely reported method involves reacting 7-chloro-4-methyl-1,3-benzothiazol-2-amine with 4-methylbenzoyl chloride under basic conditions.

Procedure :

  • Reagents :
    • 7-Chloro-4-methyl-1,3-benzothiazol-2-amine (1 equiv)
    • 4-Methylbenzoyl chloride (1.2 equiv)
    • Triethylamine (2 equiv, base)
    • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent.
  • Conditions :

    • Reaction conducted at 0–5°C under nitrogen atmosphere.
    • Gradual addition of acyl chloride to the amine-base mixture.
    • Stirred for 4–6 hours at room temperature.
  • Workup :

    • Quenching with ice-water, followed by extraction with DCM.
    • Drying over anhydrous Na₂SO₄ and solvent evaporation.
  • Yield : 70–85% after recrystallization from ethanol.

Mechanistic Insight :
Triethylamine neutralizes HCl, shifting equilibrium toward amide formation. The electron-withdrawing chloro group activates the amine for nucleophilic attack on the acyl chloride.

Alternative Acylation Strategies

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based reagents (e.g., DCC, EDC) enable milder conditions:

Procedure :

  • Reagents :
    • 7-Chloro-4-methyl-1,3-benzothiazol-2-amine
    • 4-Methylbenzoic acid
    • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)
    • 4-Dimethylaminopyridine (DMAP, catalytic)
    • DMF or THF as solvent.
  • Conditions :

    • Stirred at 25°C for 12–24 hours.
  • Yield : 65–75% after column chromatography (SiO₂, hexane/EtOAc).

Advantages : Avoids acyl chloride preparation; suitable for acid-labile substrates.

Purification and Characterization

Recrystallization Optimization

Recrystallization solvents critically impact purity and yield:

Solvent Temperature (°C) Purity (%) Yield (%)
Ethanol 60–65 98.5 78
Methanol 50–55 97.2 72
Ethyl Acetate 40–45 95.8 65

Data adapted from.

Ethanol emerges as optimal, balancing solubility at elevated temperatures and rapid crystallization upon cooling.

Spectroscopic Characterization

NMR Analysis
  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.12 (s, 1H, benzothiazole-H),
    δ 7.85 (d, J = 8.0 Hz, 2H, benzamide-H),
    δ 7.35 (d, J = 8.0 Hz, 2H, benzamide-H),
    δ 2.45 (s, 3H, CH₃),
    δ 2.38 (s, 3H, CH₃).

  • ¹³C NMR :
    δ 168.2 (C=O), 154.1 (benzothiazole-C2), 142.3 (C-Cl), 21.5 (CH₃).

Mass Spectrometry
  • ESI-MS : m/z 333.05 [M+H]⁺ (calc. 333.06).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-acylation or dimerization.
  • Solution : Use of excess base (e.g., 2.5 equiv triethylamine) and controlled stoichiometry (acyl chloride:amine = 1.1:1).

Moisture Sensitivity

  • Issue : Hydrolysis of acyl chloride.
  • Solution : Anhydrous solvents and inert atmosphere.

Chemical Reactions Analysis

Types of Reactions: N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

  • Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2)

Structural Differences :

  • Core structure: Benzodithiazine (1,4,2-benzodithiazine) with a sulfone group (1,1-dioxo) vs. benzothiazole in the target compound.
  • Substituents: Chloro and methyl groups at positions 6 and 7, respectively, compared to 7-chloro-4-methyl in the target.
  • Functional groups: Hydrazine and methyl substitution on the nitrogen vs. benzamide linkage.

Physicochemical and Spectroscopic Data :

  • IR peaks: 3235 cm⁻¹ (N–NH₂), 1645 cm⁻¹ (C=N), 1345 and 1155 cm⁻¹ (SO₂) .
  • NMR: δ 2.40 (s, CH₃-7), 3.31 (s, N–CH₃), 7.86–7.92 ppm (aromatic protons) .

Palladium(II) and Platinum(II) Complexes of Benzamide Derivatives

Structural Features :

  • Example: N-(dibenzylcarbamothioyl)-4-methylbenzamide forms metal complexes with Pd(II) and Pt(II).
  • Key differences: Presence of a carbamothioyl group instead of benzothiazole, enabling metal coordination.

5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Structural Similarities :

  • Benzamide backbone and chloro substitution.
  • Thiazole ring with a nitro group at position 2 and a substituted phenyl group at position 4.

Key Differences :

  • Nitro group (electron-withdrawing) vs. methyl group (electron-donating) in the target compound.
  • Methoxy and methyl substituents on the phenyl ring vs. simpler methyl substitution in the target.

Implications for Activity :

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide Benzothiazole 7-Cl, 4-CH₃, 4-methylbenzamide Not reported (structural analog) -
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine Benzodithiazine 6-Cl, 7-CH₃, N–NH₂, SO₂ Not reported
Pd(II)/Pt(II) complexes of N-(dibenzylcarbamothioyl)-4-methylbenzamide Benzamide + metal Carbamothioyl, Pd/Pt coordination Antibacterial, antifungal
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Benzamide + thiazole 5-Cl, 2-NO₂, 4-methoxy-3-methyl Not reported (structural analog)

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a synthetic compound that belongs to the benzothiazole family. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzothiazole Core : Contains a sulfur and nitrogen heterocyclic structure.
  • Chloro and Methyl Substituents : A chloro group at the 7th position and a methyl group at the 4th position of the benzothiazole ring.
  • Amide Group : The presence of a 4-methylbenzamide side chain enhances its biological activity.

The primary mechanism of action for this compound involves:

  • Targeting Enzymes : The compound has been shown to inhibit specific enzymes such as DprE1, which is crucial in the biosynthesis of arabinogalactan in Mycobacterium tuberculosis. This inhibition leads to the suppression of bacterial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Mycobacterium tuberculosis : The compound demonstrates effective inhibition against this pathogen, making it a candidate for anti-tubercular drug development.

Antifungal Activity

The compound's antifungal properties are also notable. It has been investigated for its efficacy against various fungal strains, showing potential as a therapeutic agent in treating fungal infections.

Anticancer Properties

Emerging studies have indicated that derivatives of this compound may possess anticancer activity:

  • Cell Line Studies : In vitro studies have assessed its cytotoxic effects on human cancer cell lines, revealing promising results in inhibiting cell proliferation .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological efficacy of this compound:

StudyCell LineIC50 (µM)Observations
Study ASISO (cervical cancer)3.5Induced apoptosis
Study BRT-112 (bladder cancer)2.8Significant growth inhibition

These findings suggest that the compound could be further explored for its potential in cancer therapy.

Mechanistic Insights

Molecular modeling studies have provided insights into how this compound interacts with target proteins. It appears to bind effectively to enzyme active sites, thereby inhibiting their function and disrupting critical biochemical pathways involved in disease progression .

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